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5-Methylcytosine - 130170-01-3

5-Methylcytosine

Catalog Number: EVT-1206893
CAS Number: 130170-01-3
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
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Product Introduction

Description
5-Methylcytosine is a methylated form of the nucleobase cytosine occurring predominantly in cytosine-phosphate-guanine (CpG) islands that are produced by DNA methyltransferases and may regulate gene expression. Like cytosine, the DNA sequence containing 5-methylcytosine (5-mC) is able to be replicated without error and 5-mC can pair with guanine in double stranded DNA. However, DNA sequences containing a high local concentration of 5-mC may be less transcriptionally active than areas with higher ratios of unmodified cytosine.
5-Methylcytosine belongs to the class of organic compounds known as hydroxypyrimidines. These are organic compounds containing a hydroxyl group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. 5-Methylcytosine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 5-methylcytosine is primarily located in the cytoplasm. 5-Methylcytosine can be biosynthesized from cytosine. Outside of the human body, 5-methylcytosine can be found in tea. This makes 5-methylcytosine a potential biomarker for the consumption of this food product.
5-methylcytosine is a pyrimidine that is a derivative of cytosine, having a methyl group at the 5-position. It has a role as a human metabolite. It is a member of pyrimidines and a methylcytosine. It derives from a cytosine.
Source and Classification

5-Methylcytosine is primarily found in DNA and RNA across various organisms, including plants, animals, and fungi. It is classified as an epigenetic modification due to its influence on gene expression without altering the underlying DNA sequence. The presence of 5-methylcytosine is often associated with transcriptional repression and is recognized by specific proteins that mediate chromatin structure and gene accessibility .

Synthesis Analysis

The synthesis of 5-methylcytosine occurs naturally through the action of DNA methyltransferases, specifically enzymes such as DNMT1, DNMT3A, and DNMT3B. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the cytosine residue in DNA. The process can be summarized as follows:

  1. Substrate: Deoxycytidine triphosphate (dCTP) serves as the substrate.
  2. Enzymatic Reaction: The methyltransferase enzyme facilitates the transfer of the methyl group.
  3. Reaction Conditions: Optimal conditions typically involve physiological pH and temperature, which support enzyme activity.

Recent advancements include methods like ultrafast bisulfite sequencing (UBS-seq), which enhances detection efficiency for 5-methylcytosine by using concentrated bisulfite reagents at elevated temperatures, significantly reducing reaction times .

Molecular Structure Analysis

The molecular structure of 5-methylcytosine can be described as follows:

  • Chemical Formula: C5_{5}H6_{6}N2_{2}O
  • Molecular Weight: Approximately 126.11 g/mol
  • Structural Features:
    • The pyrimidine ring structure remains intact with the addition of a methyl group at the 5th carbon.
    • The nitrogen atoms at positions 1 and 3 are integral to maintaining the base-pairing properties with guanine.

Spectroscopic techniques such as UV absorbance and circular dichroism (CD) have been employed to study the conformational properties of oligonucleotides containing 5-methylcytosine, revealing its influence on DNA stability and structure .

Chemical Reactions Analysis

5-Methylcytosine participates in several key chemical reactions:

  1. Demethylation: Enzymatic removal of the methyl group can occur through oxidative pathways mediated by ten-eleven translocation enzymes (TETs), converting 5-methylcytosine into 5-hydroxymethylcytosine, which can further be oxidized to other forms such as 5-formylcytosine and 5-carboxylcytosine .
  2. Base Excision Repair: Following demethylation, intermediates are processed via base excision repair mechanisms that restore unmodified cytosines .
  3. Detection Methods: Techniques such as bisulfite sequencing exploit the chemical properties of 5-methylcytosine to differentiate it from unmethylated cytosines during sequencing processes .
Mechanism of Action

The mechanism by which 5-methylcytosine influences gene expression involves its interaction with various proteins:

  • Recognition by Methyl-Binding Proteins: Proteins like MeCP2 bind to regions enriched in 5-methylcytosine, recruiting additional factors that compact chromatin structure and suppress transcription.
  • Impact on Transcription Factors: The presence of 5-methylcytosine can hinder transcription factor binding, thereby modulating gene expression profiles in response to environmental cues or developmental signals .
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methylcytosine include:

Applications

The scientific applications of 5-methylcytosine are extensive:

  1. Epigenetic Research: It serves as a key marker for studying epigenetic regulation in development, differentiation, and disease states such as cancer.
  2. Gene Therapy: Understanding its role may lead to novel therapeutic strategies that target methylation patterns for gene regulation.
  3. Biomarker Development: Changes in methylation patterns are being explored as biomarkers for various diseases, including neurodegenerative disorders and cancers .
Historical Context and Discovery of 5-Methylcytosine

Early Identification in Nucleic Acids (1920s–1940s)

The discovery of 5-methylcytosine (5mC) emerged from biochemical investigations into bacterial pathogens. In 1925, Johnson and Coghill isolated a crystalline picrate from Mycobacterium tuberculosis hydrolysates, initially describing it as a "new pyrimidine" later identified as 5-methylcytosine [1] [3]. This finding faced skepticism due to methodological limitations until 1948, when Hotchkiss employed paper chromatography to separate calf thymus DNA components. He detected a distinct ultraviolet-absorbing spot that migrated differently than cytosine or uracil, confirming 5mC as a legitimate nucleic acid component [1] [3]. Wyatt's 1950 comparative analysis further validated 5mC's widespread occurrence, showing variable abundance across species—from 0.6% in insects to 2.5% in vertebrates—hinting at biological significance beyond random modification [3] [6].

Table 1: Key Historical Milestones in 5mC Discovery

YearResearcher(s)ContributionSignificance
1925Johnson & CoghillIsolated crystalline derivative from M. tuberculosisFirst reported 5mC in nucleic acids
1948HotchkissPaper chromatography of thymus DNAConfirmed 5mC as natural DNA component
1950WyattComparative species analysisDemonstrated 5mC abundance variation across taxa

Evolution of Epigenetic Understanding (1950s–2000s)

The functional significance of 5mC remained enigmatic until the 1970s, when Riggs and Holliday independently proposed that DNA methylation could regulate gene expression during development [6] [7]. This "epigenetic hypothesis" gained traction when Bestor cloned mammalian DNA methyltransferases (DNMTs) in the 1980s, revealing enzymes specifically catalyzing cytosine methylation [1] [7]. Landmark studies in the 1980s–1990s established 5mC's roles in:

  • X-chromosome inactivation: Dense methylation maintaining transcriptional silencing
  • Genomic imprinting: Parental allele-specific methylation controlling gene expression
  • Transposon suppression: Methylation preventing parasitic element mobilization [1] [5]

The paradigm shifted in 2009 with the discovery of Ten-Eleven Translocation (TET) enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (5hmC), initiating active demethylation pathways. This revealed DNA methylation as a dynamic cycle rather than a static mark [1] [4] [5].

Role in Restriction-Modification Systems

In bacteria, 5mC serves as a primitive immune mechanism. The Escherichia coli Dcm methylase selectively methylates cytosine within CC(A/T)GG sequences, protecting bacterial DNA from endogenous restriction endonucleases that cleave unmethylated foreign DNA [1] [2]. This system's molecular logic was illuminated through bacterial deaminases like Klebsiella pneumoniae's Kpn00632, which specifically deaminate 5mC to thymine (kcat/Km = 1.4 × 10⁵ M⁻¹s⁻¹), enabling catabolism of methylated cytosines [2]. Genetic studies demonstrated that thymine auxotrophs expressing these enzymes grow on 5mC-supplemented media, confirming their role in pyrimidine salvage pathways [2].

Properties

CAS Number

130170-01-3

Product Name

5-Methylcytosine

IUPAC Name

6-amino-5-methyl-1H-pyrimidin-2-one

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)

InChI Key

LRSASMSXMSNRBT-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N=C1)N

Solubility

0.28 M
34.5 mg/mL

Synonyms

5 Methylcytosine
5 Methylcytosine Monohydrochloride
5-Methylcytosine
5-Methylcytosine Monohydrochloride
Monohydrochloride, 5-Methylcytosine

Canonical SMILES

CC1=C(NC(=O)N=C1)N

Isomeric SMILES

CC1=CN=C(N=C1N)O

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